molecular formula C14H19NO B14744118 Cyclohexaneacetamide, 4-phenyl- CAS No. 6289-64-1

Cyclohexaneacetamide, 4-phenyl-

Cat. No.: B14744118
CAS No.: 6289-64-1
M. Wt: 217.31 g/mol
InChI Key: ZZPUKBZMALXNLL-UHFFFAOYSA-N
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Description

Cyclohexaneacetamide, 4-phenyl- is a synthetic organic compound featuring a cyclohexane ring substituted with a phenyl group at the 4-position and an acetamide functional group. This compound has garnered attention for its role as a quorum sensing (QS) inhibitor in microbial systems. Studies demonstrate that it competitively binds to the LuxR receptor in Vibrio fischeri, blocking the interaction of the native QS inducer 3-oxohexanoyl-homoserine lactone and suppressing QS-regulated gene expression . Structural analogs of this compound are also explored in industrial applications, such as photostabilizers for poly(vinyl chloride) , underscoring the versatility of cyclohexane-derived molecules.

Properties

CAS No.

6289-64-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,15,16)

InChI Key

ZZPUKBZMALXNLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexaneacetamide, 4-phenyl- typically involves the reaction of 4-phenylcyclohexanone with an amine, followed by acylation. One common method is the reaction of 4-phenylcyclohexanone with ammonia or a primary amine in the presence of a catalyst to form the corresponding imine, which is then reduced to the amine. The amine is subsequently acylated using acetic anhydride or acetyl chloride to yield Cyclohexaneacetamide, 4-phenyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexaneacetamide, 4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.

    Reduction: Formation of 4-phenylcyclohexylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Cyclohexaneacetamide, 4-phenyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexaneacetamide, 4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexaneacetamide, 4-phenyl- with structurally or functionally related compounds, emphasizing molecular features, biological activities, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Activity Key Findings References
Cyclohexaneacetamide, 4-phenyl- C₁₄H₁₉NO Acetamide, cyclohexane, phenyl Quorum sensing inhibition Binds LuxR in V. fischeri; reduces Wolbachia density by 0.15-fold at 150 µM
2-[4-(Cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide C₂₀H₂₄N₃O₆S₂ Sulfamoyl, acetamide, phenoxy Not explicitly stated (structural analog) Features dual sulfamoyl groups; potential pharmacological applications inferred
4-Phenyl hydroxycoumarin C₁₅H₁₂O₃ Coumarin core, phenyl, hydroxyl HIV-1 integrase inhibition QSAR models and docking studies validate anti-HIV activity
4-Cyclohexylphenol C₁₂H₁₆O Phenol, cyclohexane Industrial stabilizer Used in polymer stabilization; irritant upon exposure

Key Comparative Insights

  • Mechanism of Action: Cyclohexaneacetamide, 4-phenyl- targets LuxR in bacterial QS systems , whereas 4-phenyl hydroxycoumarin inhibits HIV-1 integrase via binding interactions predicted by QSAR models . This reflects divergent therapeutic targets (microbial vs. viral).
  • Structural Impact on Activity: Substitution of the acetamide group with sulfamoyl () or coumarin () alters solubility, bioavailability, and target specificity. For instance, the coumarin core in 4-phenyl hydroxycoumarin enables π-π stacking with viral integrase active sites , a mechanism absent in the cyclohexane-based acetamide. The phenol group in 4-cyclohexylphenol () enhances antioxidant properties, making it suitable for industrial stabilization , whereas the acetamide group in the primary compound favors enzyme inhibition.
  • Applications: Cyclohexaneacetamide, 4-phenyl- and its coumarin derivative () are biomedically oriented, targeting microbial and viral pathogens, respectively. In contrast, 4-cyclohexylphenol and PVC stabilizers () serve industrial roles, emphasizing the influence of functional groups on application scope.

Research Findings and Data

  • QS Inhibition Efficacy: Cyclohexaneacetamide, 4-phenyl- shows dose-dependent suppression of QS in V. fischeri, with structural analogs like 3-oxohexanoyl-homoserine lactone acting as agonists .
  • Therapeutic Potential: 4-Phenyl hydroxycoumarins exhibit IC₅₀ values in the micromolar range against HIV-1 integrase, validated by molecular docking .
  • Industrial Performance : Cyclohexane-derived stabilizers () enhance PVC photostability by 40–60% under UV exposure, attributed to radical-scavenging cyclohexane rings .

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